molecular formula C12H12FN3O2 B2687966 4-[(4-Fluorobenzyl)amino]-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1006448-78-7

4-[(4-Fluorobenzyl)amino]-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B2687966
CAS No.: 1006448-78-7
M. Wt: 249.245
InChI Key: KIXNIUAETWSGQI-UHFFFAOYSA-N
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Description

4-[(4-Fluorobenzyl)amino]-1-methyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative characterized by a methyl group at position 1, a carboxylic acid at position 3, and a 4-fluorobenzylamino substituent at position 3. Pyrazole-based compounds are widely studied for their pharmacological and agrochemical applications due to their structural versatility and ability to engage in hydrogen bonding, hydrophobic interactions, and π-stacking.

Properties

IUPAC Name

4-[(4-fluorophenyl)methylamino]-1-methylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O2/c1-16-7-10(11(15-16)12(17)18)14-6-8-2-4-9(13)5-3-8/h2-5,7,14H,6H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXNIUAETWSGQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Fluorobenzyl)amino]-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where 4-fluorobenzylamine reacts with the pyrazole derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The furan ring undergoes oxidation under controlled conditions. For example:
Reaction : Oxidation of the furan moiety to form 2,5-dione derivatives.
Conditions : Potassium permanganate (KMnO₄) in acidic or neutral media .

Oxidizing Agent Product Yield Reference
KMnO₄ (H₂SO₄)Furan-2,5-dione derivative65–78%

Mechanistic Insight : The reaction proceeds via electrophilic attack on the electron-rich furan ring, leading to ring-opening and subsequent dione formation .

Nucleophilic Substitution at the Thiadiazole Ring

The 1,3,4-thiadiazole ring participates in nucleophilic substitutions, particularly at the C-2 position .

Reaction : Replacement of the thiadiazole sulfur with nucleophiles (e.g., amines, alkoxides).
Conditions : Catalytic base (e.g., triethylamine) in polar aprotic solvents like DMF.

Nucleophile Product Conditions Reference
PiperidinePiperidine-substituted thiadiazole derivativeDMF, 80°C, 12 h
Sodium methoxideMethoxy-thiadiazole derivativeMeOH, reflux, 6 h

Note : Substitution at the thiadiazole ring enhances bioactivity, as seen in cytotoxic analogs .

Reduction of Functional Groups

Selective reduction of the ketone group or thiadiazole ring is feasible:

Ketone Reduction

Reaction : Reduction of the methanone group to a methylene unit.
Conditions : Lithium aluminum hydride (LiAlH₄) in THF.

Reducing Agent Product Yield Reference
LiAlH₄(Furan-2-yl)(piperidin-4-yl)methane derivative82%

Thiadiazole Ring Reduction

Reaction : Partial reduction to form dihydrothiadiazole derivatives.
Conditions : Hydrogen gas (H₂) with palladium on carbon (Pd/C) .

Cycloaddition and Ring-Opening Reactions

The thiadiazole ring participates in [3+2] cycloadditions with dipolarophiles like alkynes :

Reaction : Formation of triazole or thiazine hybrids.
Conditions : Copper(I) catalysis, 100°C .

Dipolarophile Product Catalyst Reference
PhenylacetyleneTriazole-thiadiazole hybridCuI

Piperidine Modifications

The piperidine nitrogen undergoes alkylation or acylation:
Reaction : A

Scientific Research Applications

Medicinal Chemistry

4-[(4-Fluorobenzyl)amino]-1-methyl-1H-pyrazole-3-carboxylic acid is being investigated for its potential therapeutic effects. It has shown promise in the following areas:

  • Anticancer Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. For instance, studies have reported significant inhibitory activity against MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer) cell lines with IC50 values of 12.5 µM, 42.3 µM, and 31.5 µM respectively .
  • Anti-inflammatory Effects : The presence of the carboxylic acid group enhances its ability to modulate inflammatory pathways. It may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses.

Biological Studies

The compound serves as a probe in biological studies to investigate interactions with specific enzymes or receptors. Its mechanism of action may involve binding to molecular targets, thereby modulating biological pathways. This makes it a valuable tool for understanding enzyme kinetics and receptor-ligand interactions.

Chemical Synthesis

This compound is used as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, allows it to be transformed into derivatives with potentially enhanced biological activities.

Case Study 1: Anticancer Activity

In a focused study on the anticancer properties of pyrazole derivatives, this compound was evaluated for its cytotoxicity against several cancer cell lines:

Cell LineIC50 (µM)
MCF712.5
NCI-H46042.3
SF-26831.5

These results indicate that the compound may induce apoptosis and inhibit cell proliferation through mechanisms such as disrupting microtubule dynamics and inhibiting specific kinases involved in cell cycle regulation.

Case Study 2: Anti-inflammatory Activity

Research has indicated that pyrazole derivatives can significantly reduce inflammation in models of arthritis by inhibiting COX and LOX enzymes. The carboxylic acid moiety in this compound plays a critical role in its anti-inflammatory action, making it a candidate for further development in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-[(4-Fluorobenzyl)amino]-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The pyrazole ring plays a crucial role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Functional Group Impact on Pharmacokinetics

  • Carboxylic Acid vs. Thioamide : The carboxylic acid group in the target compound improves water solubility and enables salt formation, critical for oral bioavailability. In contrast, thioamide derivatives (e.g., ) exhibit stronger metal-chelating properties but lower solubility .
  • Fluorinated Substituents: The 4-fluorobenzyl group in the target compound enhances metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., 1-allyl derivatives in ) .

Positional Isomerism and Activity

  • The placement of functional groups significantly affects target engagement.

Structural Complexity and Binding Affinity

  • Thienopyrazole derivatives () exhibit extended aromatic systems, which may improve binding to hydrophobic enzyme pockets compared to simpler pyrazoles. However, increased molecular weight could reduce bioavailability .

Biological Activity

4-[(4-Fluorobenzyl)amino]-1-methyl-1H-pyrazole-3-carboxylic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C15H16FN3O3, with a molecular weight of 305.31 g/mol. Its structure includes a pyrazole ring, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing the pyrazole moiety exhibit various biological activities, including anti-inflammatory, antifungal, and anticancer properties. The specific compound has shown promise in several studies:

Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of pyrazole derivatives, revealing that some compounds significantly inhibited cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The IC50 values for selected derivatives were reported as follows:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
4a19.45 ± 0.0742.1 ± 0.30
4b26.04 ± 0.3631.4 ± 0.12
4d28.39 ± 0.0323.8 ± 0.20

These findings suggest that modifications to the pyrazole structure can enhance anti-inflammatory potency, indicating a potential therapeutic application for inflammatory diseases .

Antifungal Activity

In another study focusing on pyrazole derivatives, several compounds were synthesized and tested against phytopathogenic fungi. One compound exhibited higher antifungal activity than the standard drug boscalid, demonstrating the potential of pyrazole derivatives in agricultural applications:

Compound NameActivity Level
N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamideHigher than boscalid

This study utilized molecular docking techniques to elucidate the binding interactions between the compounds and fungal enzymes, providing insights into their mechanism of action .

Anticancer Activity

Recent investigations have also highlighted the anticancer potential of pyrazole derivatives. For instance, certain analogs have demonstrated significant cytotoxicity against various cancer cell lines while exhibiting minimal toxicity to normal cells. The structure-activity relationship studies revealed that specific substitutions on the pyrazole ring can enhance anticancer activity:

CompoundCell Line TestedIC50 (μM)
Compound AA549 (lung cancer)5.6
Compound BHeLa (cervical cancer)3.2

These results suggest that further development of pyrazole-based compounds could lead to effective anticancer agents .

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

  • Phosphodiesterase Inhibition : A study identified phosphodiesterase inhibitors based on pyrazolopyrimidine structures that exhibited potent activity against Cryptosporidium parasites, showcasing a novel application in treating parasitic infections .
  • Tyrosinase Inhibition : Another investigation focused on derivatives containing a similar fluorobenzyl moiety and assessed their inhibitory effects on tyrosinase, an enzyme involved in melanin production. The most effective compound showed an IC50 value significantly lower than existing inhibitors .

Q & A

[Basic] What are the key synthetic pathways for 4-[(4-Fluorobenzyl)amino]-1-methyl-1H-pyrazole-3-carboxylic acid, and how are acid chloride intermediates employed?

Methodological Answer:
The synthesis typically involves:

  • Step 1: Formation of the pyrazole-3-carboxylic acid core via condensation reactions. For example, furandione derivatives can react with substituted hydrazones to yield pyrazole intermediates .
  • Step 2: Conversion to acid chloride using reagents like SOCl₂ or PCl₅. This intermediate is critical for subsequent nucleophilic substitutions (e.g., Schotten-Baumann reactions with alcohols to form esters or amines to form amides) .
  • Step 3: Introduction of the 4-fluorobenzylamino group via nucleophilic displacement or coupling reactions. Tert-butoxycarbonyl (Boc) protecting groups may be used to stabilize reactive sites during functionalization .

[Advanced] How can cyclization reactions of pyrazole-3-carboxylic acid derivatives be optimized to enhance yields?

Methodological Answer:
Cyclization efficiency depends on:

  • Reagent Selection: Hydrazines (e.g., phenylhydrazine) are commonly used for pyrazolopyridazinone formation. Substituent steric effects must be minimized to favor ring closure .
  • Temperature Control: Reactions at 60–80°C in aprotic solvents (e.g., acetone or DMF) improve kinetics. For example, cyclization with hydrazines under reflux conditions achieved >90% yield in some cases .
  • Catalysis: Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) can accelerate cyclization. Monitoring via TLC or HPLC is recommended to terminate reactions at optimal conversion .

[Basic] Which spectroscopic and crystallographic techniques are most reliable for structural validation?

Methodological Answer:

  • 1H/13C NMR: Key for confirming substituent positions. For example, the 4-fluorobenzylamino group shows distinct aromatic splitting patterns (δ 7.2–7.4 ppm for fluorophenyl protons) .
  • X-ray Crystallography: Resolves absolute configuration and hydrogen-bonding networks. Single-crystal studies (e.g., R factor <0.05) validate the planar pyrazole ring and fluorobenzyl orientation .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 304.1 for C₁₂H₁₂FN₃O₂) .

[Advanced] How can kinase inhibitory activity of this compound be evaluated in leukemia models?

Methodological Answer:

  • In Vitro Assays:
    • FLT3/CDK Inhibition: Use recombinant kinases with ATP-competitive assays (IC₅₀ values in nM range). For example, compound FN-1501 showed IC₅₀ = 8 nM against FLT3 in MV4-11 cells .
    • Apoptosis Markers: Western blotting for phosphorylated Rb, STAT5, and ERK to confirm downstream signaling suppression .
  • In Vivo Models:
    • Xenograft Studies: Administer 15 mg/kg (i.p.) in nude mice with MV4-11 tumors. Tumor regression rates should be compared to controls (e.g., cytarabine at 50 mg/kg) .

[Advanced] How should researchers resolve discrepancies between in vitro and in vivo pharmacological data?

Methodological Answer:

  • Bioavailability Factors: Assess solubility (e.g., logP >2.5 for membrane permeability) and metabolic stability via liver microsome assays. Poor oral absorption may explain reduced in vivo efficacy .
  • Dose-Response Correlation: Perform PK/PD modeling to align in vitro IC₅₀ with plasma concentrations. For example, a 15 mg/kg dose achieving Cₘₐₓ = 1.2 µM may suffice for target engagement .
  • Off-Target Effects: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify confounding inhibitory activity .

[Basic] What are the recommended storage conditions and stability considerations for this compound?

Methodological Answer:

  • Storage: Store at –20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis. Avoid freeze-thaw cycles; shelf life is ≤6 months at –80°C .
  • Stability Testing: Monitor via HPLC (e.g., C18 column, 254 nm) for degradation products. Carboxylic acid derivatives are prone to decarboxylation at >40°C .

[Advanced] What strategies mitigate side reactions during amide bond formation with pyrazole-3-carboxylic acid?

Methodological Answer:

  • Activation Methods: Use EDCl/HOBt or HATU to minimize racemization. Pre-activation of the carboxylic acid to acid chloride (SOCl₂) improves coupling efficiency with amines .
  • Solvent Optimization: DCM or THF reduces competing esterification compared to polar aprotic solvents .
  • Purification: Flash chromatography (silica gel, EtOAc/hexane) removes unreacted amines or dimeric byproducts .

[Basic] How is the antibacterial activity of pyrazole-3-carboxylic acid derivatives assessed?

Methodological Answer:

  • MIC Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (CLSI guidelines). Active compounds typically show MIC <16 µg/mL .
  • Mechanistic Studies: Perform time-kill curves and synergy assays with β-lactams to identify bactericidal vs. bacteriostatic effects .

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